molecular formula C13H19NO4S B6773778 N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide

N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide

Cat. No.: B6773778
M. Wt: 285.36 g/mol
InChI Key: MKMNAAPHCKSKCF-UHFFFAOYSA-N
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Description

N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes an oxetane ring, a sulfonamide group, and a hydroxy-substituted propyl chain attached to a methylphenyl group

Properties

IUPAC Name

N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-4-2-3-5-11(10)6-12(7-15)14-19(16,17)13-8-18-9-13/h2-5,12-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNAAPHCKSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CO)NS(=O)(=O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide typically involves multiple steps:

  • Formation of the Oxetane Ring: : The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide. For instance, starting from 3-chloro-1,2-propanediol, the oxetane ring can be formed via intramolecular cyclization under basic conditions.

  • Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the oxetane intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

  • Attachment of the Hydroxy-Substituted Propyl Chain: : The hydroxy-substituted propyl chain can be introduced through a nucleophilic substitution reaction. For example, reacting the oxetane-sulfonamide intermediate with 2-methylphenylpropan-2-ol under acidic or basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its sulfonamide group is known to interact with certain enzymes, making it useful in the study of enzyme inhibition and drug design.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new pharmaceuticals. Its structural features suggest it could be modified to enhance its biological activity and selectivity, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-thioamide: Similar structure but with a thioamide group instead of a sulfonamide.

Uniqueness

N-[1-hydroxy-3-(2-methylphenyl)propan-2-yl]oxetane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group is known for its ability to interact with enzymes and proteins, making the compound particularly interesting for medicinal chemistry and biological research.

By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.

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